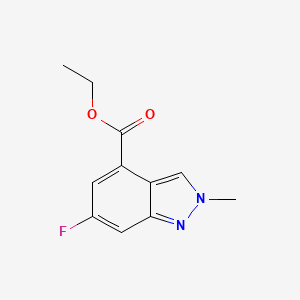
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 4th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the indazole core. The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to obtain the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 6-fluoro-2-methylindazole-4-carboxylic acid.
Reduction: Formation of 6-fluoro-2-methyl-2H-indazole-4-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets and potential as a lead compound in drug discovery.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-chloro-2-methyl-2H-indazole-4-carboxylate
- Ethyl 6-bromo-2-methyl-2H-indazole-4-carboxylate
- Ethyl 6-iodo-2-methyl-2H-indazole-4-carboxylate
Uniqueness
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties. Fluorine enhances the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and iodo analogs .
Eigenschaften
Molekularformel |
C11H11FN2O2 |
|---|---|
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
ethyl 6-fluoro-2-methylindazole-4-carboxylate |
InChI |
InChI=1S/C11H11FN2O2/c1-3-16-11(15)8-4-7(12)5-10-9(8)6-14(2)13-10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
GKKIEDLSQWPJRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC2=NN(C=C12)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



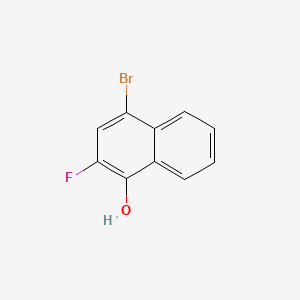
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
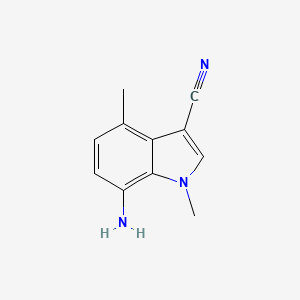
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)
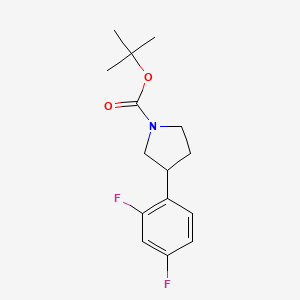
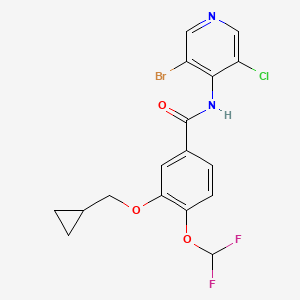
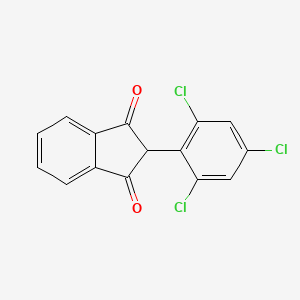
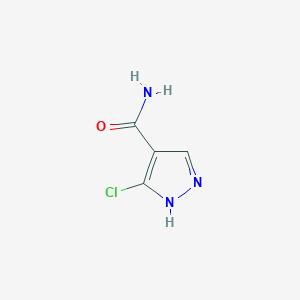
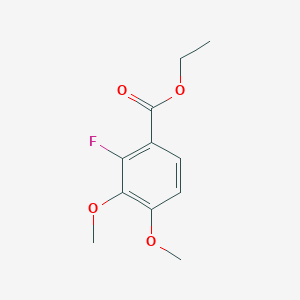

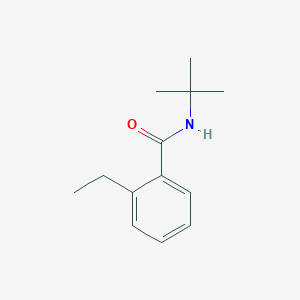
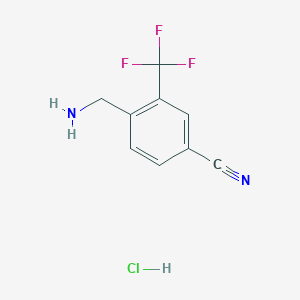
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
